molecular formula C12H11ClN2O2 B2818152 (1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate CAS No. 866131-15-9

(1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate

Cat. No.: B2818152
CAS No.: 866131-15-9
M. Wt: 250.68
InChI Key: HGGKTZONPOKNLF-UHFFFAOYSA-N
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Description

“(1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . The imidazole ring is a fundamental nitrogen heterocycle and mimics various nucleoside bases as well as histidine and histamine . This compound is used in laboratory chemicals .


Synthesis Analysis

1-Methylimidazole, a precursor to this compound, can be prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Scientific Research Applications

Synthesis and Structural Analysis

  • Imidazole derivatives have been synthesized and structurally analyzed to explore their potential applications, including acting as intermediates in the synthesis of antitubercular agents (Richter et al., 2023). Such studies contribute to the development of new pharmaceutical compounds.

Biological and Pharmacological Properties

  • Investigations into the properties of imidazole derivatives have shown that they play a crucial role in forming advanced glycation end-products, which are associated with complications of diabetes and some neurodegenerative diseases (Nemet et al., 2006). This highlights their significance in medical research related to chronic conditions.

Corrosion Inhibition

  • Imidazole derivatives have been assessed for their ability to inhibit corrosion in mild steel, demonstrating their potential as protective agents in industrial applications (Ammal et al., 2018). This opens avenues for research into more sustainable and long-lasting materials.

Coordination Chemistry

  • The synthesis and characterization of imidazole-based coordination compounds reveal their applications in creating new materials with unique structural and magnetic properties (He et al., 2020). These materials could be pivotal in developing advanced technologies and nanomaterials.

Antimicrobial Activity

  • Some imidazole derivatives have been synthesized and shown to possess antimicrobial activities against a range of pathogens, suggesting their utility in developing new antimicrobial agents (Nguyen et al., 2019). This is crucial in the face of rising antibiotic resistance.

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(3-methylimidazol-4-yl)methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-15-8-14-6-11(15)7-17-12(16)9-2-4-10(13)5-3-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGKTZONPOKNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1COC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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